amine dihydrochloride](/img/structure/B13485371.png)
[(5-Bromopyridin-3-yl)methyl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274. This compound is known for its applications in various biochemical and medical fields, particularly as a fluorescent probe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 5-bromopyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the pyridine ring .
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl)methylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to certain biomolecules, allowing researchers to visualize and study biological processes in real-time. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (5-Bromopyridin-3-yl)methylamine dihydrochloride include:
5-Bromopyridine: A precursor in the synthesis of various derivatives.
3-Amino-5-bromopyridine: Used in similar applications as a building block.
Methyl 5-bromopyridine-3-carboxylate: Another derivative with comparable properties.
Uniqueness
(5-Bromopyridin-3-yl)methylamine dihydrochloride is unique due to its specific structure, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring precise imaging and tracking of biological processes.
Propriétés
Formule moléculaire |
C7H11BrCl2N2 |
|---|---|
Poids moléculaire |
273.98 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-3-6-2-7(8)5-10-4-6;;/h2,4-5,9H,3H2,1H3;2*1H |
Clé InChI |
KKGUUWSYQXXFCC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CN=C1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


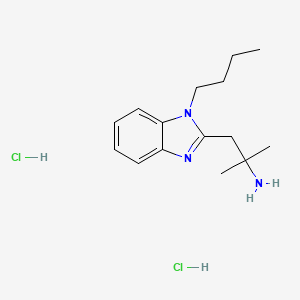
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
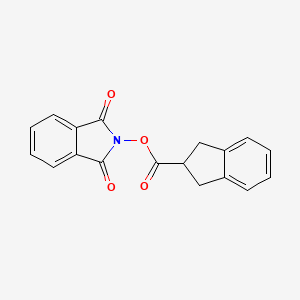
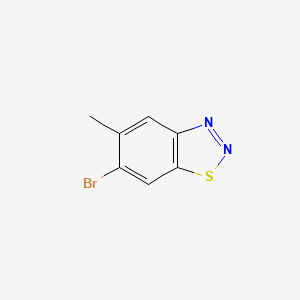
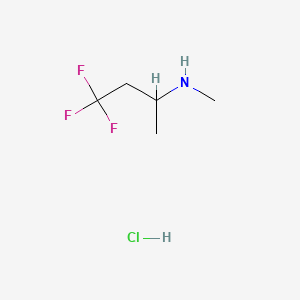
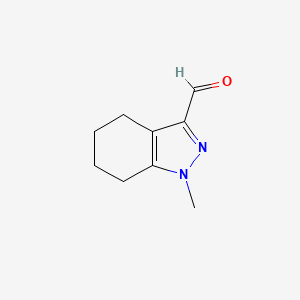
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
amine hydrochloride](/img/structure/B13485333.png)
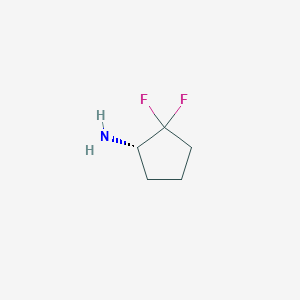
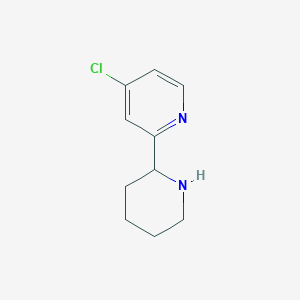

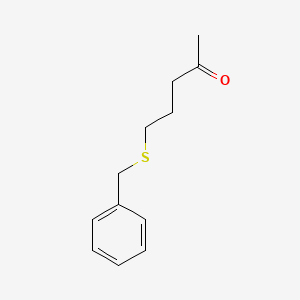
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)
